2-(2,5-dichlorophenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a dichlorophenyl group and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 2,5-dichlorophenylamine with ethyl chloroformate to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorophenylamine: A precursor in the synthesis of 2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide.
2,5-dichlorophenol: Another related compound with similar structural features.
Hydroxyethanimidamide derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
2-(2,5-dichlorophenyl)-N’-hydroxyethanimidamide is unique due to its specific combination of dichlorophenyl and hydroxyethanimidamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-1-2-7(10)5(3-6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
InChI Key |
AFGXYKTZGMRRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=NO)N)Cl |
Origin of Product |
United States |
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